molecular formula C5H9Cl2N3O2 B14589047 2-[Dichloro(nitro)methyl]-1-methylimidazolidine CAS No. 61164-45-2

2-[Dichloro(nitro)methyl]-1-methylimidazolidine

Katalognummer: B14589047
CAS-Nummer: 61164-45-2
Molekulargewicht: 214.05 g/mol
InChI-Schlüssel: ZFSRKPWQIPSMGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Dichloro(nitro)methyl]-1-methylimidazolidine is a chemical compound characterized by the presence of dichloro, nitro, and methyl groups attached to an imidazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Dichloro(nitro)methyl]-1-methylimidazolidine typically involves multi-step reactions. One common approach is the nitration of an appropriate precursor, followed by chlorination and methylation steps. The nitration step often requires the use of concentrated nitric acid and sulfuric acid as catalysts. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. Methylation is usually carried out using methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the hazardous nature of some reagents and intermediates used in the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Dichloro(nitro)methyl]-1-methylimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).

    Substitution: Amines, thiols, alcohols, bases (e.g., sodium hydroxide).

    Hydrolysis: Water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[Dichloro(nitro)methyl]-1-methylimidazolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-[Dichloro(nitro)methyl]-1-methylimidazolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloro groups can participate in substitution reactions, modifying the compound’s activity and specificity. The imidazolidine ring provides structural stability and influences the compound’s overall reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[Dichloro(nitro)methyl]-1-methylimidazolidine is unique due to its combination of dichloro, nitro, and methyl groups attached to an imidazolidine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

61164-45-2

Molekularformel

C5H9Cl2N3O2

Molekulargewicht

214.05 g/mol

IUPAC-Name

2-[dichloro(nitro)methyl]-1-methylimidazolidine

InChI

InChI=1S/C5H9Cl2N3O2/c1-9-3-2-8-4(9)5(6,7)10(11)12/h4,8H,2-3H2,1H3

InChI-Schlüssel

ZFSRKPWQIPSMGC-UHFFFAOYSA-N

Kanonische SMILES

CN1CCNC1C([N+](=O)[O-])(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.